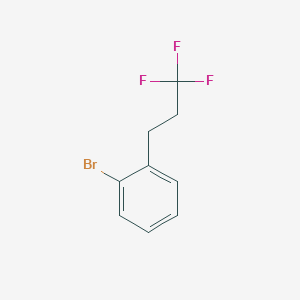

1-Bromo-2-(3,3,3-trifluoropropyl)benzene

説明

1-Bromo-2-(3,3,3-trifluoropropyl)benzene (CAS: Not explicitly provided in evidence) is a brominated aromatic compound featuring a trifluoropropyl substituent in the ortho position. This compound is valued in organic synthesis for its dual functional groups: a bromine atom (electrophilic site) and a fluorinated alkyl chain (electron-withdrawing group). It is commercially available at premium pricing (e.g., 5g for €378 via CymitQuimica), reflecting its specialized applications in pharmaceuticals and agrochemicals .

特性

IUPAC Name |

1-bromo-2-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGCAWKFSPJMRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607224 | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-58-6 | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Bromination of Aromatic Rings

Bromination of benzene rings is a well-established process, usually conducted under controlled conditions using bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) or by radical bromination methods. For selective ortho-bromination (as in 1-bromo-2-substituted benzenes), directing groups and reaction conditions are optimized to favor substitution at the ortho position relative to existing substituents.

Introduction of the 3,3,3-Trifluoropropyl Group

The 3,3,3-trifluoropropyl substituent can be introduced by:

- Friedel-Crafts alkylation using 3,3,3-trifluoropropyl halides (e.g., trifluoropropyl bromide or chloride) with Lewis acid catalysis.

- Nucleophilic substitution reactions where a benzyl or aryl organometallic intermediate reacts with trifluoropropyl electrophiles.

- Cross-coupling reactions such as Suzuki or Negishi coupling employing trifluoropropyl-containing organometallic reagents and aryl halides.

Representative Synthetic Route (Inferred)

A plausible synthetic route is:

- Start with bromobenzene or a substituted bromobenzene.

- Perform Friedel-Crafts alkylation using 3,3,3-trifluoropropyl chloride or bromide with a Lewis acid catalyst (AlCl3, FeCl3) under anhydrous conditions.

- Purify the resultant this compound by standard organic work-up and chromatographic methods.

This approach is consistent with common aromatic substitution chemistry and the structural requirements of the target molecule.

Data Table: Summary of Key Parameters for Bromination Reaction (Adapted from Related Compound Synthesis)

| Component | Molar Ratio (relative to aromatic substrate) | Notes |

|---|---|---|

| Aromatic substrate (e.g., 1,2,4-trifluorobenzene) | 1 | Starting material |

| Liquid bromine | 0.5–1.5 | Added dropwise over 3–4 hours |

| Iron powder | 0.025–0.05 | Catalyst |

| Azobisisobutyl cyanide | 0.002–0.006 | Added after bromination |

| Organic solvent volume | 250–300 mL/mol | Carbon tetrachloride or chloroform |

| Reaction temperatures | 43–102 °C | Stepwise heating during reaction |

Research Findings and Considerations

- The presence of fluorine atoms on the alkyl chain or aromatic ring influences the reactivity and regioselectivity of bromination and alkylation reactions.

- Iron powder acts as a catalyst, facilitating bromine activation and improving yield.

- Slow addition of bromine and controlled temperature prevent polybromination and side reactions.

- Post-reaction treatments (washing with sodium bisulfite and sodium hydroxide) remove residual bromine and acidic impurities, enhancing product purity.

- Drying agents like anhydrous magnesium sulfate ensure removal of moisture before final concentration.

The preparation of this compound likely involves bromination of a suitably substituted benzene ring followed by the introduction of the trifluoropropyl group via Friedel-Crafts alkylation or related coupling methods. Adaptation of bromination techniques used for fluorinated benzene derivatives, such as those involving iron powder catalysis and controlled bromine addition in organic solvents, provides a reliable foundation for synthesis. Careful control of reaction conditions and purification steps are critical to achieving high yield and purity.

Due to limited direct literature on this exact compound, further experimental optimization and literature review of related fluorinated aromatic syntheses are recommended for precise procedural development.

化学反応の分析

Types of Reactions: 1-Bromo-2-(3,3,3-trifluoropropyl)benzene undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

Reduction: Reduction of the bromo group to hydrogen using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Replacement of the bromo group with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO2Cl2, and heat.

Reduction: LiAlH4 in ether, followed by hydrolysis.

Substitution: Amines or alcohols in the presence of a base, such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 1-Bromo-2-(3,3,3-trifluoropropyl)benzoic acid or 1-Bromo-2-(3,3,3-trifluoropropyl)benzaldehyde.

Reduction: this compound to 1-phenyl-2-(3,3,3-trifluoropropyl)benzene.

Substitution: 1-(3,3,3-trifluoropropyl)benzene derivatives.

科学的研究の応用

Medicinal Chemistry

1-Bromo-2-(3,3,3-trifluoropropyl)benzene has shown promise in medicinal chemistry, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in neurodegenerative diseases and cancer pathways. For instance, it has been linked to inhibiting β-secretase, an enzyme implicated in Alzheimer's disease .

- Neuroprotective Effects : Initial studies indicate that this compound may protect neuronal cells from damage caused by toxic agents like amyloid-beta peptides. In vitro studies have shown that it enhances the viability of astrocytes exposed to amyloid-beta .

- Anti-Proliferative Properties : Research suggests that this compound can inhibit the proliferation of certain cancer cell lines by modulating pathways associated with cell survival and apoptosis .

Materials Science

The unique trifluoropropyl group in this compound enhances its properties for use in materials science:

- Fluorinated Polymers : The incorporation of trifluoropropyl groups can improve the thermal and chemical stability of polymers. This makes the compound useful in developing high-performance materials for various industrial applications.

- Surface Modifications : The presence of bromine allows for further functionalization of surfaces, which can be beneficial in creating hydrophobic coatings or modifying surface properties for specific applications .

Neuroprotection Against Amyloid Toxicity

A study demonstrated that treatment with this compound significantly improved the viability of astrocytes exposed to amyloid-beta peptides (Aβ1-42). This suggests potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.

Cancer Cell Proliferation Studies

Research indicated that this compound could inhibit the proliferation of specific cancer cell lines by modulating pathways associated with cell survival and apoptosis. These findings highlight its potential as a candidate for cancer therapy.

作用機序

The mechanism by which 1-Bromo-2-(3,3,3-trifluoropropyl)benzene exerts its effects depends on its specific application. For example, in drug development, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved vary based on the biological system and the desired outcome.

類似化合物との比較

Structural Analogs and Similarity Scores

Key analogs and their similarity metrics (derived from CAS-based comparisons in ):

| Compound Name | CAS Number | Structural Similarity | Key Differences |

|---|---|---|---|

| 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | 1099597-31-5 | 0.83 | Para-substituted trifluoropropyl group |

| 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene | 1707572-80-2 | 0.98 | Trifluoromethyl-cyclopropyl substituent |

| 1-Bromo-2-(3-fluorophenyl)-3,3,3-trifluoropropane | 271,05374 | 0.79 | Fluorophenyl and trifluoropropane backbone |

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | N/A | ~0.85 | Bromine on propyl chain; trifluoromethyl on benzene |

Key Observations :

- Positional Isomerism: The ortho vs. para substitution of the trifluoropropyl group (e.g., 1-Bromo-4- vs. 1-Bromo-2-) alters electronic effects and steric accessibility.

- Functional Group Variations : Replacing the trifluoropropyl group with a trifluoromethyl-cyclopropyl moiety (CAS 1707572-80-2) introduces ring strain, enhancing electrophilicity at the cyclopropane ring .

Physicochemical Properties

| Property | 1-Bromo-2-(3,3,3-trifluoropropyl)benzene | 1-Bromo-4-(3,3,3-trifluoropropyl)benzene | 1-Bromo-3-(trifluoromethoxy)benzene |

|---|---|---|---|

| Molecular Weight | ~257.1 g/mol | ~257.1 g/mol | ~235.0 g/mol |

| Boiling Point | Not reported | Not reported | ~180–190°C (estimated) |

| Electron Effects | Strong EWG (CF₃) + moderate Br | Similar EWG; para-Br less sterically hindered | Stronger EWG (OCF₃) enhances Br reactivity |

| Applications | Pharmaceutical intermediates | Agrochemicals (e.g., prosulfuron analogs) | Electrophilic coupling reactions |

Notes:

Economic and Commercial Considerations

- Pricing : this compound is significantly costlier (€378/5g) than simpler analogs like 1-Bromo-3-chloropropylbenzene (€98/25g), reflecting its niche applications and complex synthesis .

- Availability: Limited suppliers (e.g., CymitQuimica) contrast with broader availability of non-fluorinated bromobenzenes (), highlighting supply chain challenges for fluorinated derivatives.

生物活性

1-Bromo-2-(3,3,3-trifluoropropyl)benzene, with the molecular formula CHBrF and a molecular weight of 253.06 g/mol, is an organic compound characterized by its bromine and trifluoropropyl substituents on a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities.

- Molecular Structure : The presence of a bromine atom and a trifluoropropyl group influences the electronic properties of the compound, potentially affecting its reactivity and biological interactions.

- Physical Properties : It typically exhibits a boiling point around 64.8 °C and has a density of approximately 1.6 g/cm³.

Biological Activity

Research on this compound has indicated several areas of biological activity:

Antimicrobial Properties

Studies have shown that compounds containing bromine and trifluoromethyl groups can exhibit significant antimicrobial activity. For instance, related organofluorine compounds have demonstrated effectiveness against various bacterial strains due to their ability to disrupt microbial membranes or inhibit enzyme functions .

Anticancer Activity

There is emerging evidence suggesting that halogenated compounds, including those with trifluoropropyl substituents, may possess anticancer properties. These compounds can interfere with cellular signaling pathways involved in proliferation and apoptosis. Specific studies have reported that similar fluorinated compounds exhibit antiproliferative effects on cancer cell lines without significant cytotoxicity towards normal cells .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial or cancerous cells, leading to inhibition of essential biological processes.

Case Studies

- Antimicrobial Activity : A study examining the effects of various organofluorine compounds found that certain derivatives showed high levels of inhibition against gram-positive bacteria while maintaining low toxicity levels . This suggests potential applications in developing new antimicrobial agents.

- Anticancer Screening : In a screening of fluorinated compounds for anticancer activity, this compound was included in a library of compounds tested against human cancer cell lines. Results indicated promising activity with IC values in the micromolar range .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes to 1-bromo-2-(3,3,3-trifluoropropyl)benzene, and how do reaction conditions influence yield?

The synthesis typically involves introducing the trifluoropropyl group to a brominated benzene precursor. One approach uses radical-mediated reactions, such as treating a benzene derivative with halogenated agents (e.g., N,N’-dibromo-5,5-dimethylhydantoin) under acidic conditions . Another method involves coupling 3,3,3-trifluoropropyl groups via palladium-catalyzed cross-coupling reactions. Yield optimization requires precise control of temperature (70–100°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometry of brominating agents. Side reactions, such as over-bromination or trifluoropropyl group displacement, can reduce yields below 50% .

Q. How can NMR spectroscopy differentiate regioisomers in brominated trifluoropropylbenzene derivatives?

¹H and ¹⁹F NMR are critical for distinguishing regioisomers. For this compound:

- ¹H NMR : The trifluoropropyl group’s CH₂ protons resonate as a triplet (δ 2.5–3.0 ppm, J ≈ 10 Hz) due to coupling with adjacent CF₃.

- ¹⁹F NMR : The CF₃ group appears as a singlet near δ -65 to -70 ppm.

Adjacent substituents (e.g., bromine at position 2) split signals in meta/para isomers. 2D NMR (COSY, HSQC) resolves overlapping peaks in complex mixtures .

Advanced Research Questions

Q. What challenges arise in achieving regioselective bromination of 2-(3,3,3-trifluoropropyl)benzene derivatives?

Regioselectivity is influenced by steric and electronic effects:

- Steric hindrance : The bulky trifluoropropyl group at position 2 directs bromination to the para position (position 4) rather than ortho.

- Electronic effects : The electron-withdrawing CF₃ group deactivates the ring, requiring aggressive brominating agents (e.g., Br₂/FeBr₃) but risks side reactions like Friedel-Crafts alkylation. Computational modeling (DFT) predicts activation energies for competing pathways, guiding catalyst selection .

Q. How does the trifluoropropyl group impact the compound’s reactivity in cross-coupling reactions?

The CF₃ group stabilizes transition states in Suzuki-Miyaura couplings by polarizing the C-Br bond. However, steric bulk reduces reaction rates:

- Kinetic studies : Rate constants for couplings with arylboronic acids decrease by 30–40% compared to non-fluorinated analogs.

- Catalyst optimization : Bulky ligands (e.g., SPhos) improve turnover frequency by mitigating steric clashes. GC-MS analysis of byproducts (e.g., debrominated species) confirms selectivity .

Analytical and Stability Considerations

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- GC-MS : Detects volatile impurities (e.g., residual solvents, debrominated products) with a DB-5MS column and electron ionization.

- HPLC-UV/FLD : Quantifies nonvolatile impurities (e.g., di-brominated isomers) using a C18 column and acetonitrile/water gradient.

- Elemental analysis : Validates Br and F content (±0.3% accuracy) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition occurs above 150°C, releasing HF and Br₂.

- Light sensitivity : UV exposure accelerates bromine loss; store in amber vials at -20°C.

- Moisture : Hydrolysis of the C-Br bond is minimal in anhydrous environments (k < 0.001 h⁻¹ at 25°C) .

Applications in Materials Science

Q. Can this compound serve as a monomer for fluorinated polymers?

Yes. Radical polymerization with styrene derivatives yields copolymers with enhanced hydrophobicity (contact angle >110°) and thermal stability (Tg ~180°C). The bromine atom enables post-polymerization modifications (e.g., click chemistry) for functional coatings .

Q. What role does the compound play in synthesizing liquid crystals?

The trifluoropropyl group reduces melting points and improves mesophase stability. When coupled with cyanobiphenyl units, it produces nematic phases with low viscosity (η ≈ 35 mPa·s) for display applications .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。